Cas no 279262-53-2 (2-(2-Propoxyethoxy)phenylboronic acid)

2-(2-Propoxyethoxy)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Propoxyethoxy)phenylboronic acid
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- MDL: MFCD18434429
2-(2-Propoxyethoxy)phenylboronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P831645-50mg |
2-(2-Propoxyethoxy)phenylboronic acid |
279262-53-2 | 50mg |
$87.00 | 2023-05-17 | ||
abcr | AB309521-100 mg |
2-(2-Propoxyethoxy)phenylboronic acid; 95% |
279262-53-2 | 100mg |
€157.60 | 2023-04-26 | ||
abcr | AB309521-1 g |
2-(2-Propoxyethoxy)phenylboronic acid; 95% |
279262-53-2 | 1g |
€518.00 | 2023-04-26 | ||
TRC | P831645-25mg |
2-(2-Propoxyethoxy)phenylboronic acid |
279262-53-2 | 25mg |
$75.00 | 2023-05-17 | ||
abcr | AB309521-250 mg |
2-(2-Propoxyethoxy)phenylboronic acid; 95% |
279262-53-2 | 250mg |
€271.50 | 2023-04-26 | ||
abcr | AB309521-1g |
2-(2-Propoxyethoxy)phenylboronic acid, 95%; . |
279262-53-2 | 95% | 1g |
€518.00 | 2025-03-19 | |
A2B Chem LLC | AF31638-1g |
2-(2-Propoxyethoxy)phenylboronic acid |
279262-53-2 | 95% | 1g |
$128.00 | 2024-04-20 | |
Aaron | AR00BF2A-100mg |
2-(2-PROPOXYETHOXY)PHENYLBORONIC ACID |
279262-53-2 | 95% | 100mg |
$21.00 | 2025-01-23 | |
Aaron | AR00BF2A-250mg |
2-(2-PROPOXYETHOXY)PHENYLBORONIC ACID |
279262-53-2 | 95% | 250mg |
$35.00 | 2025-01-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSV954-25g |
[2-(2-propoxyethoxy)phenyl]boronic acid |
279262-53-2 | 95% | 25g |
¥6362.0 | 2024-04-20 |
2-(2-Propoxyethoxy)phenylboronic acid Related Literature
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
Additional information on 2-(2-Propoxyethoxy)phenylboronic acid
2-(2-Propoxyethoxy)phenylboronic Acid (CAS No. 279262-53-2): An Overview of Its Properties, Applications, and Recent Research
2-(2-Propoxyethoxy)phenylboronic acid (CAS No. 279262-53-2) is a versatile organic compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique boronic acid functional group attached to a substituted phenyl ring, which imparts a range of valuable chemical properties and reactivity profiles. In this article, we will delve into the structure, synthesis, applications, and recent research developments surrounding 2-(2-Propoxyethoxy)phenylboronic acid.
Structure and Properties
2-(2-Propoxyethoxy)phenylboronic acid is a white crystalline solid with the molecular formula C11H15BO3. The compound features a phenyl ring substituted with a 2-propoxyethoxy group and a boronic acid moiety. The presence of the boronic acid group makes it highly reactive in various chemical transformations, particularly in Suzuki-Miyaura coupling reactions. These reactions are widely used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
The physical properties of 2-(2-Propoxyethoxy)phenylboronic acid include a melting point of approximately 100-105°C and good solubility in polar solvents such as water and ethanol. The compound is also stable under mild conditions but can undergo hydrolysis in strongly acidic or basic environments.
Synthesis
The synthesis of 2-(2-Propoxyethoxy)phenylboronic acid can be achieved through several routes, but one of the most common methods involves the reaction of 4-bromophenol with 1-bromo-3-propoxypropane followed by treatment with borane-tetrahydrofuran complex. This multi-step process yields high purity 2-(2-Propoxyethoxy)phenylboronic acid, which can be further purified by recrystallization or column chromatography.
4-Bromophenol + 1-Bromo-3-propoxypropane → 4-(3-Propoxypropyloxy)phenol 4-(3-Propoxypropyloxy)phenol + BH3-THF → 2-(2-Propoxyethoxy)phenylboronic acid
Applications in Organic Synthesis and Medicinal Chemistry
2-(2-Propoxyethoxy)phenylboronic acid is extensively used as a building block in organic synthesis due to its reactivity in Suzuki-Miyaura coupling reactions. These reactions enable the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making them invaluable in the synthesis of complex organic molecules. In medicinal chemistry, this compound has been employed to synthesize various bioactive compounds, including anti-cancer agents, anti-inflammatory drugs, and anti-viral compounds.
A recent study published in the Journal of Medicinal Chemistry highlighted the use of 2-(2-Propoxyethoxy)phenylboronic acid in the development of novel anti-cancer drugs. The researchers demonstrated that this compound can be effectively coupled with various aryl halides to produce derivatives with enhanced cytotoxicity against cancer cell lines. The study also noted that the presence of the propoxyethoxy group improved the solubility and bioavailability of the resulting compounds.
Applications in Materials Science
Beyond its applications in organic synthesis and medicinal chemistry, 2-(2-Propoxyethoxy)phenylboronic acid has found utility in materials science. Its ability to form stable complexes with various metal ions makes it an attractive candidate for the development of functional materials such as catalysts, sensors, and luminescent materials.
A notable example is its use in the preparation of metal-organic frameworks (MOFs). MOFs are highly porous materials with large surface areas that have applications in gas storage, separation, and catalysis. Researchers have reported that incorporating 2-(2-Propoxyethoxy)phenylboronic acid into MOF structures can enhance their stability and improve their performance in catalytic reactions.
Recent Research Developments
The versatility of 2-(2-Propoxyeth oxy)phenylboronic acid strong > continues to drive ongoing research across multiple disciplines. A recent study published in Advanced Materials explored its potential as a precursor for the synthesis of boron-doped graphene nanosheets. These nanosheets exhibit enhanced electrical conductivity and mechanical strength, making them promising candidates for use in electronic devices and energy storage systems.
In another study published in Chemical Communications, researchers investigated the use of 2-(2-Prop oxy eth oxy ) phen ylbo r onic aci d strong > as a probe for detecting specific biomolecules. The study demonstrated that this compound can selectively bind to certain DNA sequences, offering new possibilities for developing sensitive biosensors for medical diagnostics.
Safety Considerations
2 - ( 2 - Prop oxy eth oxy ) phen ylbo r onic aci d strong > , it is important to follow standard laboratory safety protocols to ensure safe handling and storage. The compound should be stored under dry conditions away from strong acids or bases to prevent hydrolysis. Additionally, appropriate personal protective equipment (PPE), such as gloves and safety goggles, should be worn when handling this compound to minimize exposure risks." p >
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